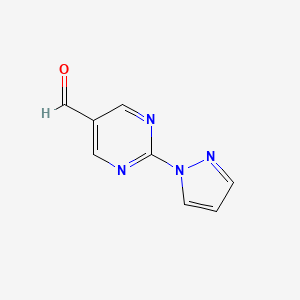
2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, which is then reacted with a pyrimidine derivative under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as manganese dioxide in toluene.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the aldehyde group.
Common Reagents and Conditions
Oxidation: Manganese dioxide in toluene.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include key biochemical processes essential for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-1-YL)pyridine
- 2-(1H-Pyrazol-1-YL)quinoline
- 2-(1H-Pyrazol-1-YL)benzaldehyde
Uniqueness
2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to its dual-ring structure, which combines the properties of both pyrazole and pyrimidine rings. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives .
Biological Activity
2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula: C7H7N3O
- Molecular Weight: 149.15 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical metabolic pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes, particularly those involved in nucleotide synthesis and metabolism. For instance, it has shown potential as a selective inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells .
Anticancer Activity
Several studies have reported the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
The compound exhibits a mechanism that likely involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. It has shown promising results against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
A notable study involved the synthesis and evaluation of derivatives of pyrazolo[1,5-a]pyrimidines, including this compound. The derivatives were assessed for their anticancer activity against multiple cell lines, revealing structure-activity relationships that could guide future drug design .
Another case study highlighted the compound's role in inhibiting COX enzymes, which are implicated in inflammatory processes. The findings indicated that certain derivatives exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
Molecular Formula |
C8H6N4O |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-pyrazol-1-ylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-6-7-4-9-8(10-5-7)12-3-1-2-11-12/h1-6H |
InChI Key |
PJUDBKJXRXCNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















